2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol
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Overview
Description
2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18ClNO It is a chiral amine that contains a chlorophenyl group, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 1-(4-chlorophenyl)ethylamine with butanal under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced further to remove the hydroxyl group, forming the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a secondary amine
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with analgesic and anti-cancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)ethanol: A related compound with similar structural features but different functional groups.
1-(4-Chlorophenyl)ethylamine: A precursor in the synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol.
4-{[1-(2-chlorophenyl)ethyl]amino}butan-2-ol: Another structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral drug development.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
QTNGUMZDJOJKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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